N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-5-1-4-14-12(17)13(18)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8,16H,1,4-7H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTFPOASXKJCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide typically involves multiple steps. One common route starts with the preparation of the dihydrobenzo dioxin core, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The oxalamide group is then introduced through a reaction with oxalyl chloride and the appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxalamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include modulation of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Structural and Functional Analysis
Target Compound vs. Naphthalene-Substituted Analog () :
The target compound’s 3-hydroxypropyl group confers moderate hydrophilicity, whereas the naphthalene-substituted analog introduces significant lipophilicity. This difference may influence bioavailability: the target compound could exhibit better aqueous solubility, while the analog’s naphthalene moiety enhances membrane permeability and binding to hydrophobic targets.Piperazine- and Piperidine-Containing Analogs () :
Substitution with aromatic heterocycles (e.g., phenylpiperazine, thiophene-piperidine) introduces basic nitrogen centers, which can improve solubility in acidic biological environments (e.g., stomach pH). The thiophene group in may engage in sulfur-π interactions, enhancing binding affinity to enzymes like cytochrome P450.Sulfonyl-Oxazinan Analog () :
The sulfonyl group increases metabolic stability by resisting oxidative degradation, while the allyl group at N1 may participate in Michael addition reactions, offering a handle for further derivatization.
Pharmacokinetic and Pharmacodynamic Implications
LogP and Solubility :
The target compound’s hydroxypropyl group likely results in a lower logP (~1.5–2.5 estimated) compared to the naphthalene analog (logP ~3.5–4.5), favoring renal excretion over hepatic metabolism. Piperazine-containing analogs () may exhibit pH-dependent solubility, with improved absorption in the intestines.Target Selectivity : The oxalamide core facilitates hydrogen bonding with biological targets (e.g., kinases, GPCRs). The thiophene-piperidine analog () could show selectivity for sulfur-binding enzymes, while the sulfonyl-oxazinan derivative () may target proteases or sulfotransferases.
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxypropyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. Its molecular formula is , with a molecular weight of approximately 345.38 g/mol. The presence of the benzodioxane structure is significant as it is associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₄ |
| Molecular Weight | 345.38 g/mol |
| Structure | Structure |
Antioxidant Activity
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety are known for their antioxidant properties. Preliminary studies suggest that this compound exhibits significant antioxidant activity, which may be beneficial in reducing oxidative stress-related diseases.
Enzyme Inhibition
In silico molecular docking studies have indicated that this compound interacts favorably with various enzymes:
- Alpha-glucosidase : Inhibition of this enzyme can be beneficial for managing diabetes by slowing carbohydrate absorption.
- Acetylcholinesterase : Inhibition may enhance cholinergic transmission, potentially aiding in conditions like Alzheimer's disease.
Cytotoxicity Studies
Research has explored the cytotoxic effects of this compound against cancer cell lines. The compound demonstrated varying degrees of cytotoxicity across different cell types, suggesting potential as an anticancer agent.
Study 1: PARP1 Inhibition
A study focused on related compounds showed that derivatives of the benzodioxane structure exhibited promising inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) , an important target in cancer therapy. The lead compound from this series had an IC50 value of 5.8 μM, indicating moderate potency against PARP1 .
Study 2: Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship of similar compounds revealed that modifications to the benzodioxane ring could significantly impact biological activity. For instance, introducing polar substituents enhanced enzyme inhibition while maintaining antioxidant properties .
Study 3: In Vivo Efficacy
Animal model studies have begun to assess the in vivo efficacy of this compound. Preliminary results indicate potential therapeutic benefits in reducing tumor growth and improving survival rates in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
